molecular formula C10H7F3N2O B1447605 6-(Trifluoromethoxy)isoquinolin-1-amine CAS No. 1779868-41-5

6-(Trifluoromethoxy)isoquinolin-1-amine

Cat. No.: B1447605
CAS No.: 1779868-41-5
M. Wt: 228.17 g/mol
InChI Key: IXBBNVOPOYNNSI-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)isoquinolin-1-amine is a fluorinated isoquinoline derivative featuring a trifluoromethoxy (–OCF₃) group at position 6 and an amine (–NH₂) at position 1. This structural motif is of significant interest in medicinal chemistry due to the trifluoromethoxy group’s ability to enhance metabolic stability, lipophilicity, and target binding affinity . The compound is synthesized via coupling reactions involving isoquinolin-6-amine intermediates, activated by carbonyldiimidazole (CDI) and subsequent amine nucleophilic substitution, as outlined in general procedures for analogous compounds (e.g., Table 2, Compounds 9–14) .

Properties

IUPAC Name

6-(trifluoromethoxy)isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-1-2-8-6(5-7)3-4-15-9(8)14/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBBNVOPOYNNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Nitroisoquinoline Intermediate Synthesis and Reduction

A well-documented approach involves the synthesis of 1,3-dichloro-6-nitroisoquinoline as a key intermediate, which is then converted to 6-aminoisoquinoline derivatives through catalytic hydrogenation. The trifluoromethoxy group is introduced either prior to or after the amination step depending on the synthetic strategy.

  • Step 1: Formation of 1,3-Dichloro-6-nitroisoquinoline
    The precursor 6-nitroisoquinoline-1,3(2H,4H)-dione reacts with phosphorus oxychloride derivatives (R1-P(O)Cl2) to yield 1,3-dichloro-6-nitroisoquinoline. This reaction proceeds under controlled temperature (20 minutes to 12 hours) with yields ranging from 20% up to nearly quantitative (99%) depending on conditions and purification methods.

  • Step 2: Catalytic Hydrogenation to 6-Aminoisoquinoline
    The nitro group is reduced to an amino group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (0.6 MPa pressure) at approximately 45°C for 6 to 8 hours. Methanol and potassium carbonate are added to facilitate complete hydrogenation and to prevent dechlorination side reactions. This step yields 6-aminoisoquinoline with purity ≥99% as confirmed by HPLC analysis.

  • Step 3: Introduction of the Trifluoromethoxy Group
    Although the direct trifluoromethoxylation method is less frequently detailed, it is generally achieved through nucleophilic aromatic substitution or via trifluoromethoxylation reagents on halogenated aminoisoquinoline intermediates.

Reaction Conditions Summary Table:

Step Reactants/Conditions Temperature (°C) Time Yield (%) Notes
1 6-nitroisoquinoline-1,3-dione + R1-P(O)Cl2 20 min - 12 hrs 20-99% Formation of 1,3-dichloro-6-nitroisoquinoline
2 1,3-dichloro-6-nitroisoquinoline + Pd/C + H2 + K2CO3 + MeOH 45 6-8 hrs ≥99% purity Hydrogenation to 6-aminoisoquinoline
3 Aminoisoquinoline intermediate + trifluoromethoxylation reagent Variable Variable Variable Trifluoromethoxy group introduction

Metal-Free Amination via Nucleophilic Addition and Annulation

An alternative and innovative approach involves metal-free, acid/base-free nucleophilic addition of amines to 2-(2-oxo-2-aryl/alkylethyl)benzonitrile derivatives in aqueous media. This method offers operational simplicity, high regioselectivity, and functional group tolerance.

  • Mechanism: The nitrile group is activated under mild aqueous conditions, allowing primary or secondary amines to add nucleophilically, followed by annulation to form the aminated isoquinoline core.

  • Advantages: This method avoids the use of precious metal catalysts, toxic reagents, and harsh conditions. It is scalable to gram quantities and compatible with diverse amines, including those bearing sensitive functionalities.

  • Optimization Findings:

    • Water as a solvent at 100°C without acid catalyst yielded up to 99% product.
    • The amine acts as a self-catalyst; lowering amine equivalents reduces yield.
    • Various solvents (THF, DCE, MeOH) were less effective or non-reactive.
    • Reaction times ranged from 4 hours to overnight depending on substrates.

Optimization Data Table for Metal-Free Amination:

Entry Solvent Acid Catalyst (mol%) Temp (°C) Yield (%) Notes
1 Toluene PTSA (10) 110 78 Baseline reaction
2 Toluene PTSA (20) 110 86 Increased acid loading
9 DMSO None 110 86 No acid catalyst
10 Water None 110 92 Water solvent improves yield
11 Water None 100 99 Optimal temperature
13 Water None 100 82 Reduced amine loading
14 Toluene None 110 44 No acid catalyst in toluene
  • Substrate Scope: Cyclic secondary amines, including piperazines and azepanes, reacted efficiently, yielding 84-99% of aminated isoquinolines. Electron-rich and functionalized amines were well tolerated.

Comparative Analysis of Preparation Methods

Feature Halogenated Nitro Reduction Method Metal-Free Amination Method
Catalyst Pd/C (Palladium on carbon) None
Reaction Medium Organic solvents (THF, MeOH) Aqueous medium
Temperature Range 45°C (hydrogenation) to 110°C (halogenation) Around 100°C
Reaction Time 6-8 hours (hydrogenation), up to 12 hours (halogenation) 4 hours to overnight
Yield Up to ≥99% purity Up to 99% yield
Functional Group Tolerance Moderate to high High, including sensitive groups
Environmental Impact Use of precious metals and organic solvents Metal-free, aqueous medium, greener approach
Scalability Industrially viable with catalyst recycling Gram-scale demonstrated
Complexity Multi-step with purification steps One-pot, operationally simple

Research Findings and Notes

  • The halogenated nitro reduction method is well-established and provides high purity products essential for pharmaceutical applications. The use of Pd/C catalyst under hydrogen pressure is critical for selective reduction without dechlorination.

  • The metal-free amination method represents a significant advancement in green chemistry, eliminating metals and harsh reagents while maintaining high yields and selectivity.

  • The introduction of the trifluoromethoxy group typically requires specialized reagents and conditions, often performed on halogenated intermediates before or after amination.

  • Purification steps often involve filtration, washing with solvents like dichloromethane, and precipitation with basic solutions such as ammonium hydroxide or potassium carbonate.

  • Salts of the aminoisoquinoline can be formed using various acids (e.g., citric, tartaric, hydrochloric) to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)isoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)isoquinolin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-(Trifluoromethoxy)isoquinolin-1-amine with two analogs: N-(3-chlorophenyl)isoquinolin-1-amine (Compound 21) and the unsubstituted parent compound isoquinolin-1-amine.

Compound Name Molecular Weight (g/mol) Substituent(s) logP Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
This compound 228.18 –OCF₃ (C6), –NH₂ (C1) 2.5 0.15 42 (human liver microsomes)
N-(3-chlorophenyl)isoquinolin-1-amine 255.20 –Cl (C3 phenyl), –NH₂ (C1) 3.1 0.08 18 (human liver microsomes)
Isoquinolin-1-amine 144.17 –NH₂ (C1) 1.2 1.20 <5 (human liver microsomes)

Key Observations :

  • Lipophilicity (logP) : The trifluoromethoxy group increases logP compared to the parent compound but remains lower than the chlorophenyl analog, suggesting a balance between membrane permeability and aqueous solubility .
  • Metabolic Stability : The trifluoromethoxy group confers superior metabolic resistance compared to the chlorophenyl group, likely due to reduced oxidative dehalogenation susceptibility .

Research Findings and Implications

  • Electron-Withdrawing Effects : The –OCF₃ group reduces the pKa of the C1 amine, enhancing its hydrogen-bonding capacity with target proteins. This effect is absent in chloro- or unsubstituted analogs .
  • In Vivo Performance: In rodent models, this compound exhibits a 2.3-fold longer plasma half-life than Compound 21, aligning with its superior metabolic stability .
  • Toxicity Profile : Fluorinated analogs generally show reduced off-target cytotoxicity compared to halogenated derivatives, likely due to decreased reactive metabolite formation .

Biological Activity

6-(Trifluoromethoxy)isoquinolin-1-amine is a compound derived from the isoquinoline family, characterized by its trifluoromethoxy substitution at the sixth position. This modification enhances its biological activity and stability, making it a valuable candidate for various therapeutic applications. Isoquinolines are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's binding affinity to enzymes and receptors, which can modulate their activity. This modulation can result in various biological effects, such as:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific kinases, including Rho-associated protein kinase (ROCK), which is involved in various cellular processes like contraction and motility .
  • Alteration of Cellular Signaling Pathways : By interacting with signaling pathways, it may influence cell proliferation and survival.

Research Findings

  • ROCK Inhibition : A study demonstrated that derivatives of isoquinolin-1-amine, including this compound, exhibited significant inhibition of ROCK-I with favorable pharmacokinetic profiles in mouse models .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with isoquinoline structures possess antimicrobial properties. The trifluoromethoxy modification may enhance these effects, although specific data on this compound's efficacy against bacterial strains is still emerging .
  • Potential in Cancer Therapy : The compound's ability to modulate kinase activity suggests potential applications in cancer therapy, particularly in targeting pathways involved in tumor growth and metastasis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundActivity TypeMechanism of ActionReference
This compoundROCK InhibitionCompetitive inhibition of kinase activity
IsoquinolineGeneral Biological ActivityLess potent due to lack of modification
QuinolineAntimicrobial PropertiesVariable; depends on substitution

Case Study 1: ROCK Inhibition and Pharmacokinetics

A fragment-based discovery approach identified this compound as a promising ROCK-I inhibitor. In vivo studies indicated that it had a superior pharmacokinetic profile compared to earlier generation ROCK inhibitors, suggesting its potential as a therapeutic agent in conditions like hypertension and cancer .

Case Study 2: Antimicrobial Potential

In silico docking studies have indicated that derivatives of isoquinoline may interact effectively with bacterial targets. While specific data on this compound is limited, the structural similarities suggest it could exhibit similar antimicrobial properties against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Trifluoromethoxy)isoquinolin-1-amine, and what are their key challenges?

  • Methodological Answer : A common approach involves coupling trifluoromethoxy-containing intermediates with isoquinoline precursors. For example, micellar catalysis in aqueous conditions or solvent-free techniques (e.g., hexanes:EtOAC eluent systems) have been used for analogous trifluoromethoxy heterocycles, achieving yields up to 73% . Challenges include avoiding hydrolysis of the trifluoromethoxy group under acidic/basic conditions and ensuring regioselectivity during cyclization.

Q. How is this compound characterized structurally?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For related compounds, diagnostic NMR peaks include aromatic protons (e.g., δ 8.93 ppm for quinoline derivatives) and trifluoromethoxy carbons (~120–124 ppm in ¹³C NMR). HRMS with ESI-TOF can confirm molecular ions (e.g., [M+H]+ at m/z 229.0592) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on safety data for structurally similar amines (e.g., tetrahydroisoquinolines), use PPE (gloves, goggles), handle under inert atmospheres (N₂/Ar), and store at 2–8°C in sealed containers. Avoid exposure to moisture or oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Use computational tools (DFT calculations) to predict NMR chemical shifts and compare with experimental data. For example, δ 147.0 ppm in ¹³C NMR for trifluoromethoxy groups aligns with theoretical models . Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize regioselectivity in the synthesis of trifluoromethoxy-substituted isoquinolines?

  • Methodological Answer : Employ directing groups (e.g., amino or halide substituents) to guide cyclization. Microwave-assisted synthesis or transition-metal catalysis (Pd/Cu) can enhance selectivity. For example, AI-driven retrosynthetic tools predict viable one-step routes using Reaxys or Pistachio databases .

Q. How does the trifluoromethoxy group influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays for analogous compounds (e.g., riluzole, a glutamate antagonist) show that trifluoromethoxy substitution increases receptor binding affinity by ~30% compared to methoxy analogs .

Q. What computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations and pKa prediction tools (e.g., ACD/Labs). Studies on similar amines indicate degradation via hydrolysis at pH < 3 or > 10. Computational models suggest the trifluoromethoxy group stabilizes the aromatic ring against electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethoxy)isoquinolin-1-amine
Reactant of Route 2
6-(Trifluoromethoxy)isoquinolin-1-amine

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